Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate
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Overview
Description
Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate: is a complex organic compound that belongs to the thiophene derivatives family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
The primary targets of Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate are the enzymes PDK1 and LDHA . These enzymes play a crucial role in the metabolism of proliferating tumor cells .
Mode of Action
The compound interacts with its targets by inhibiting the activity of PDK1 and LDHA . This interaction results in a disruption of the reprogrammed glucose metabolism in tumor cells .
Biochemical Pathways
The inhibition of PDK1 and LDHA affects the glucose metabolism pathway in tumor cells . This disruption can lead to a decrease in the proliferation of these cells .
Pharmacokinetics
Molecular docking and adme analyses have shown that similar compounds have desirable drug-likeness and oral bioavailability characteristics .
Result of Action
The molecular and cellular effects of the compound’s action include a significant decrease in the proliferation of tumor cells . This is achieved through the disruption of glucose metabolism in these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the Gewald synthesis, which involves the condensation of a β-ketoester with elemental sulfur and an amine. The reaction conditions usually require a strong base, such as sodium ethoxide, and a high-temperature environment to facilitate the formation of the thiophene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced thiophenes.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Research has shown that thiophene derivatives exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities. Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate is being studied for its potential use in developing new therapeutic agents.
Medicine: The compound's biological activities make it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry: Its chemical properties are exploited in the manufacturing of materials with enhanced durability and resistance to environmental factors.
Comparison with Similar Compounds
Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Ethyl 6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid
Uniqueness: Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate stands out due to its specific functional groups and structural features, which confer unique biological and chemical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-2-3-12-24-20(23)14-8-10-15(11-9-14)21-19(22)17-13-25-18-7-5-4-6-16(17)18/h8-11,13H,2-7,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYKGFSODHXRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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